1'-Epi 3,5-Dibenzoate-2,2-difluorouridine-13C,15N2
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Overview
Description
1’-Epi 3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 is a labeled intermediate in the synthesis of geminal difluoro nucleosides. It is primarily used for research purposes, particularly in the field of proteomics . The compound has a molecular formula of C22(13C)H18F2(15N)2O7 and a molecular weight of 475.37 .
Preparation Methods
The synthesis of 1’-Epi 3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 involves several steps. The starting material is typically a nucleoside, which undergoes a series of chemical reactions to introduce the difluoro and dibenzoate groups. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1’-Epi 3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include nucleophiles like hydroxide ions or electrophiles like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1’-Epi 3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs.
Biology: Studied for its potential effects on biological systems, particularly in the context of nucleic acid interactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-Epi 3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 involves its interaction with nucleic acids. The compound can be incorporated into DNA or RNA, where it may interfere with normal nucleic acid function. This can lead to the inhibition of viral replication or the induction of cell death in cancer cells. The molecular targets and pathways involved in these effects are still under investigation .
Comparison with Similar Compounds
1’-Epi 3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 is unique due to its specific chemical structure, which includes the difluoro and dibenzoate groups. Similar compounds include other nucleoside analogs, such as:
2’,3’-Dideoxyinosine: Used as an antiretroviral drug.
5-Fluorouracil: Used as a chemotherapeutic agent.
Gemcitabine: Used as a chemotherapeutic agent.
These compounds share some structural similarities but differ in their specific chemical modifications and biological activities.
Properties
Molecular Formula |
C23H18F2N2O7 |
---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
[(2R,3R,5S)-3-benzoyloxy-5-(2,4-dioxo(213C,1,3-15N2)pyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H18F2N2O7/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)27-12-11-17(28)26-22(27)31/h1-12,16,18,21H,13H2,(H,26,28,31)/t16-,18-,21+/m1/s1/i22+1,26+1,27+1 |
InChI Key |
DBSVRWFIIMWGLT-MXOJBCDMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@H](O2)[15N]3C=CC(=O)[15NH][13C]3=O)(F)F)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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